7-Chloro-3-hydroxyquinazoline-2,4-dione
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Overview
Description
7-chloro-3-hydroxyquinazoline-2,4-dione is a chemical compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. This particular compound is characterized by the presence of a chlorine atom at the 7th position and a hydroxyl group at the 3rd position on the quinazoline-2,4-dione structure. Quinazoline derivatives have been extensively studied for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3-hydroxyquinazoline-2,4-dione typically involves the following steps:
Starting Material: The synthesis begins with methyl anthranilate, which undergoes a one-pot two-step reaction.
Condensation: Methyl anthranilate is condensed with 1,1’-carbonyldiimidazole (CDI) and benzyloxyamine to introduce the carbonyl fragment.
Cyclization: The intermediate product undergoes cyclization to form the quinazoline-2,4-dione core structure.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
7-chloro-3-hydroxyquinazoline-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form a dihydroquinazoline derivative.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-chloro-3-hydroxyquinazoline-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex quinazoline derivatives.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-chloro-3-hydroxyquinazoline-2,4-dione involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound acts as an inhibitor of enzymes such as α-glucosidase and α-amylase, which are involved in carbohydrate metabolism.
Antiviral Activity: The compound exerts its antiviral effects by targeting non-structural protein 5B (NS5B) polymerase of the hepatitis C virus, inhibiting viral replication.
Metal Ion Chelation: The hydroxyl and carbonyl groups in the compound can chelate metal ions, which may contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-hydroxyquinazoline-2,4-dione: Lacks the chlorine atom at the 7th position.
7-chloroquinazoline-2,4-dione: Lacks the hydroxyl group at the 3rd position.
3-hydroxy-7-(4-methoxyphenyl)quinazoline-2,4-dione: Contains a methoxyphenyl group instead of a chlorine atom.
Uniqueness
7-chloro-3-hydroxyquinazoline-2,4-dione is unique due to the presence of both a chlorine atom at the 7th position and a hydroxyl group at the 3rd position. This combination of functional groups contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C8H5ClN2O3 |
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Molecular Weight |
212.59 g/mol |
IUPAC Name |
7-chloro-3-hydroxy-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C8H5ClN2O3/c9-4-1-2-5-6(3-4)10-8(13)11(14)7(5)12/h1-3,14H,(H,10,13) |
InChI Key |
CRTPJJNXJPKDEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=O)N(C2=O)O |
Origin of Product |
United States |
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